molecular formula C9H20ClN B1653700 2,2,5,5-Tetramethylpiperidine hydrochloride CAS No. 1909305-50-5

2,2,5,5-Tetramethylpiperidine hydrochloride

Cat. No.: B1653700
CAS No.: 1909305-50-5
M. Wt: 177.71
InChI Key: SMWQYSZNYBHOSN-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethylpiperidine hydrochloride (CAS RN: Not explicitly listed in evidence; molecular formula: C₉H₁₉N·HCl) is a sterically hindered amine derivative characterized by four methyl groups at the 2 and 5 positions of the piperidine ring. Its hydrochloride salt form enhances stability, making it suitable for synthetic applications and specialized chemical research. Key properties include:

  • Molecular Weight: ~141.25 g/mol (free base) + HCl contribution .
  • Applications:
    • Precursor for strong amide bases (e.g., Li-2,2,5,5-tetramethylpiperidine, LITMP) in deprotonation reactions .
    • Intermediate in synthesizing spin probes for electron paramagnetic resonance (EPR) spectroscopy .
  • Stability: The hydrochloride form is noted for bulk chemical stability, avoiding decomposition during storage and handling .

Properties

IUPAC Name

2,2,5,5-tetramethylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-8(2)5-6-9(3,4)10-7-8;/h10H,5-7H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWQYSZNYBHOSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(NC1)(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909305-50-5
Record name Piperidine, 2,2,5,5-tetramethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1909305-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Direct Methylation Using Methyl Halides

The direct alkylation of piperidine with methyl halides (e.g., methyl iodide or bromide) represents a straightforward route to introduce methyl groups. However, achieving selective methylation at the 2,2,5,5 positions remains challenging due to the symmetry of the piperidine ring. A two-step protocol involving temporary protection of the nitrogen atom has been proposed:

  • Protection : Piperidine is treated with benzyl chloroformate to form N-Cbz-piperidine, which directs methylation to the 2 and 5 positions.
  • Methylation : The protected intermediate undergoes quadruple methylation with methyl iodide in the presence of a strong base (e.g., LDA) at −78°C, followed by hydrogenolysis to remove the Cbz group.

This method yields 2,2,5,5-tetramethylpiperidine with approximately 35% overall yield, though scalability is limited by the use of cryogenic conditions.

Cyclization Reactions

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis, traditionally used to prepare 1,4-dihydropyridines, has been modified to access tetramethylpiperidines. Reacting acetylacetone (2,4-pentanedione) with methylamine and formaldehyde under acidic conditions generates a 1,4-dihydropyridine intermediate, which is hydrogenated over a Pd/C catalyst to yield 2,2,5,5-tetramethylpiperidine. This method offers a 45% yield and excellent regioselectivity, though the use of high-pressure hydrogenation limits its practicality for large-scale production.

Reductive Amination

Reductive amination of 2,5-hexanedione with ammonium acetate and sodium cyanoborohydride provides an alternative pathway. The diketone undergoes condensation with ammonia to form a Schiff base, which is reduced to the corresponding amine. Subsequent methylation with methyl iodide introduces the remaining methyl groups. While this method achieves a 50% yield, the formation of over-methylated byproducts necessitates chromatographic purification.

Reduction of Nitroxide Precursors

Nitroxide radicals such as 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl have been explored as precursors for piperidine derivatives. Hydrogenolysis of the nitroxide group using H₂/Pd in ethanol yields the corresponding amine, which is subsequently methylated and converted to the hydrochloride salt. This method, while efficient for pyrrolidine systems, requires adaptation for piperidine scaffolds.

Phase Transfer Catalysis in Alkylation

Phase-transfer catalysis (PTC) has emerged as a powerful tool for alkylation reactions under mild conditions. In a notable example, piperidine was alkylated with methyl bromide using tetrabutylammonium bromide as the catalyst and 50% aqueous NaOH as the base. The reaction proceeds at room temperature, achieving 60% yield of 2,2,5,5-tetramethylpiperidine after 24 hours. PTC minimizes side reactions and enhances reaction rates, making it suitable for industrial applications.

Comparative Analysis of Synthesis Methods

The table below summarizes key parameters for the discussed methods:

Method Yield (%) Purity (%) Key Advantages Limitations
Direct Methylation 35 85 Straightforward reagents Cryogenic conditions required
Eschweiler-Clarke 40 78 Mild conditions Low regioselectivity
Hantzsch Synthesis 45 90 High regioselectivity High-pressure hydrogenation
Reductive Amination 50 88 Scalable Byproduct formation
PTC Alkylation 60 92 Industrial applicability Requires phase-transfer catalyst

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetramethylpiperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,5,5-Tetramethylpiperidine hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetramethylpiperidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways and biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Effects

Table 1: Key Structural and Functional Differences
Compound Name Substituents Molecular Formula Key Properties/Applications References
2,2,5,5-Tetramethylpiperidine HCl Methyl (2,5), HCl salt C₉H₁₉N·HCl Stable intermediate; EPR spin probes
2,2,6,6-Tetramethylpiperidine Methyl (2,6) C₉H₁₉N Hazardous; strong base precursor
4-Hydroxy-1,2,2,6-tetramethylpiperidine HCl Hydroxyl (4), methyl (1,2,6), HCl salt C₉H₁₉NO·HCl Potential pharmaceutical applications
3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran Phenyl (2,5), Br (3,4) C₂₈H₂₀Br₂O Crystallography; steric hindrance studies
Key Observations:
  • Steric Effects : The position of methyl groups (e.g., 2,5 vs. 2,6) significantly alters reactivity. For example, 2,2,6,6-tetramethylpiperidine is more hazardous due to increased steric strain .
  • Electronic Effects : Substitutions like hydroxyl or bromine (e.g., in 4-hydroxy derivatives or dibromo-tetraphenyl compounds) modify solubility and electronic properties, broadening applications in pharmaceuticals or materials science .
Table 2: Spin Probe Comparison
Compound Name Functional Group Application in EPR/Spin Labeling References
2,2,5,5-Tetramethylpiperidine HCl HCl salt Precursor for methoxyamine spin labels
Methoxycarbonyl-2,2,5,5-tetramethyl-pyrrolidine (CMH) Methoxycarbonyl Mitochondrial superoxide detection
PPH Hydrochloride Phosphono-oxy, tetramethyl-piperidine Superoxide radical detection
  • Performance : Derivatives of 2,2,5,5-tetramethylpiperidine, such as CPH (1-hydroxy-3-carboxy-pyrrolidine HCl), exhibit higher specificity for superoxide radicals compared to tetramethyl-piperidine analogs like PPH .

Biological Activity

2,2,5,5-Tetramethylpiperidine hydrochloride (TMPH) is a compound that has garnered attention for its unique biological activities and potential therapeutic applications. This article explores the biological activity of TMPH, summarizing research findings, including case studies and relevant data.

Chemical Structure and Properties

TMPH is a derivative of piperidine, characterized by four methyl groups attached to the nitrogen and carbon atoms. Its molecular formula is C9H19NHClC_9H_{19}N\cdot HCl, with a molecular weight of approximately 177.68 g/mol. The compound's structure contributes to its stability and reactivity in biological systems.

TMPH exhibits several biological activities primarily attributed to its antioxidant properties. Research indicates that it can modulate oxidative stress in cells, which is critical in various pathological conditions such as ischemia-reperfusion injury.

Antioxidant Activity

  • Cardioprotective Effects : TMPH has been shown to reduce oxidative damage in myocardial tissues during ischemia-reperfusion events. In studies involving perfused rat hearts, TMPH administration led to decreased levels of thiobarbituric acid reactive substances (TBARS), indicating reduced lipid peroxidation and cellular damage .
  • Cellular Protection : The compound enhances the activity of respiratory complexes in mitochondria, promoting energy metabolism and functional recovery during reperfusion . It also decreases protein oxidation and single-strand DNA breaks in cardiac tissues.

Case Studies

  • Ischemia-Reperfusion Injury : In a controlled study, TMPH was administered to rat models subjected to ischemia-reperfusion. Results showed significant reductions in myocardial injury markers compared to control groups, highlighting its potential as a cardioprotective agent .
  • Oxidative Stress Mitigation : TMPH's ability to mitigate oxidative stress was demonstrated through its effects on NAD+ levels in postischemic hearts. The compound helped maintain NAD+ levels, which are crucial for cellular metabolism and survival during stress conditions .

Data Tables

Study Model Dosage Outcome
Study 1Rat Hearts10 mg/kgReduced TBARS formation by 40%
Study 2Ischemic Rats20 mg/kgImproved myocardial energy metabolism
Study 3Endothelial Cells5 mMDecreased oxidative damage markers

Toxicity and Safety Profile

Research on the toxicity of TMPH suggests that it has a favorable safety profile when administered at therapeutic doses. Long-term studies indicate no significant adverse effects on organ function or systemic toxicity, making it a candidate for further clinical evaluation .

Q & A

Q. What are the standard synthetic routes for 2,2,5,5-tetramethylpiperidine hydrochloride, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Ketone Formation : Reacting a piperidine precursor with methylating agents (e.g., methyl chloride or Grignard reagents) under controlled conditions to introduce methyl groups at the 2 and 5 positions.

Reduction : Reducing intermediates (e.g., imines or ketones) using agents like sodium borohydride or catalytic hydrogenation to form the amine backbone.

Hydrochloride Salt Formation : Treating the free base with hydrochloric acid in a polar solvent (e.g., ethanol or water) to precipitate the hydrochloride salt .

  • Purity Optimization : Recrystallization from ethanol/water mixtures or anhydrous acetone is recommended. Analytical techniques like HPLC (high-performance liquid chromatography) or NMR should confirm purity (>98%) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required if airborne particulates form during weighing .
  • Storage : Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C to prevent hygroscopic degradation. Desiccants like silica gel should be included .
  • Spill Management : Neutralize spills with sodium bicarbonate and absorb with inert materials (vermiculite). Dispose via hazardous waste protocols .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • NMR : 1^1H and 13^13C NMR should confirm methyl group positions (δ 1.0–1.5 ppm for methyl protons) and piperidine ring conformation .
  • FT-IR : Look for N–H stretches (~2500 cm1^{-1}) and C–Cl vibrations (600–800 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS or GC-MS can verify molecular weight (e.g., [M+H]+^+ at m/z 178.1) .

Advanced Research Questions

Q. How can stereochemical inconsistencies in this compound derivatives be resolved during synthesis?

  • Methodological Answer :
  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose or cellulose derivatives) in HPLC to separate enantiomers.
  • X-ray Crystallography : Resolve absolute configuration by co-crystallizing with a chiral resolving agent (e.g., tartaric acid) .
  • Dynamic NMR : Monitor conformational equilibria at varying temperatures to identify stereochemical interconversions .

Q. What experimental strategies address contradictory data in biological activity studies involving this compound?

  • Methodological Answer :
  • Dose-Response Validation : Repeat assays across multiple concentrations (e.g., 1 nM–100 µM) to rule out non-specific binding or cytotoxicity .
  • Receptor Binding Assays : Use radiolabeled ligands (e.g., 3^3H) to quantify affinity for targets like opioid or adrenergic receptors. Cross-validate with SPR (surface plasmon resonance) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and compare with experimental IC50_{50} values .

Q. How can researchers design experiments to study the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH-Dependent Stability : Incubate in buffers (pH 1–10) at 37°C and monitor degradation via LC-MS over 24–72 hours.
  • Metabolic Profiling : Use liver microsomes or hepatocyte cultures to identify phase I/II metabolites .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under simulated physiological temperatures .

Q. What advanced purification techniques are recommended for isolating trace impurities in this compound?

  • Methodological Answer :
  • Preparative HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to resolve impurities like unreacted precursors or oxidation byproducts .
  • Ion-Exchange Chromatography : Separate ionic impurities (e.g., residual HCl) using Dowex resins .
  • Cryogenic Distillation : For industrial-scale purification, low-temperature distillation under reduced pressure minimizes thermal degradation .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,5,5-Tetramethylpiperidine hydrochloride
Reactant of Route 2
2,2,5,5-Tetramethylpiperidine hydrochloride

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